molecular formula C18H29ClN2O3 B13835687 Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B13835687
M. Wt: 356.9 g/mol
InChI Key: XTHYWYUKBAVIBG-UHFFFAOYSA-N
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Description

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and hydroxyethyl group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride can be compared with other piperazine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H

InChI Key

XTHYWYUKBAVIBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl

Origin of Product

United States

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